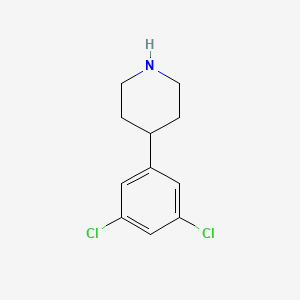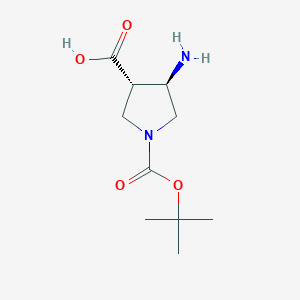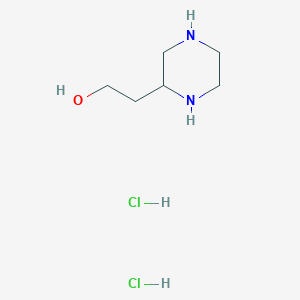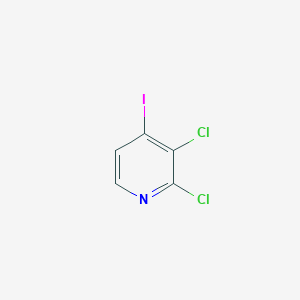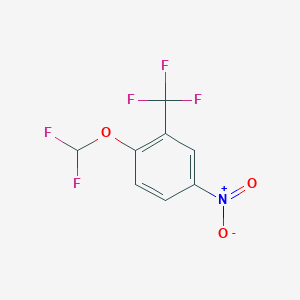
1-(Difluoromethoxy)-4-nitro-2-(trifluoromethyl)benzene
Overview
Description
The compound “1-(Difluoromethoxy)-4-nitro-2-(trifluoromethyl)benzene” is a type of aryl trifluoromethyl ether . It is a fluorine-containing compound, which is synthesized in pharmaceutical research on a routine basis .
Synthesis Analysis
The synthesis of this compound involves the preparation from 4-chloro-1-(trifluoromethoxy)benzene via hydrogenolysis . In addition, it can be prepared by reacting benzene-1,3,5-tricarboxylic acid with SF4 .Molecular Structure Analysis
The molecular structure of this compound can be viewed using Java or Javascript .Chemical Reactions Analysis
The mechanism of its chemical reactions is based on the nucleophilic attack of the carbon-sulfur bond on a positively charged halogen, which subsequently makes the nucleophilic substitution by a fluoride possible . In fact, 1-trifluoromethoxy-4-(trifluoromethyl)benzene affords 2-trifluoromethoxy-5-(trifluoromethyl)benzoic acid after lithiation and carboxylation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a density of 1.6±0.1 g/cm3, boiling point of 138.7±40.0 °C at 760 mmHg, and vapour pressure of 8.3±0.2 mmHg at 25°C .Scientific Research Applications
Crystal Structure and Molecular Interaction Studies
1-(Difluoromethoxy)-4-nitro-2-(trifluoromethyl)benzene and its related compounds have been studied for their crystal structures and molecular interactions. For example, Lynch and Mcclenaghan (2003) investigated the crystal structures of two isomers of 3-nitrobenzotrifluoride, focusing on their conformation and molecular packing patterns, which are critical for understanding intermolecular interactions and phase behavior in such compounds (Lynch & Mcclenaghan, 2003).
Synthesis and Material Development
Yu Xin-hai (2010) reported on the synthesis and characterization of novel fluorine-containing polyetherimide using a derivative of this compound. This study highlighted the application of such compounds in the development of new materials with specific properties (Yu Xin-hai, 2010).
Chemical Synthesis and Reactions
The compound and its derivatives have been explored in various chemical synthesis and reaction studies. Pastýříková et al. (2012) focused on direct amination reactions involving similar nitro(pentafluorosulfanyl)benzenes, which are important for producing precursors for the synthesis of complex organic molecules like benzimidazoles, quinoxalines, and benzotriazoles (Pastýříková et al., 2012).
Molecular Electronic Device Research
The related nitroamine compounds have been utilized in molecular electronic devices, as demonstrated by Chen et al. (1999). They explored the use of a molecule containing a nitroamine redox center in an electronic device, showcasing its potential in electronic applications due to its negative differential resistance and high on-off peak-to-valley ratio (Chen et al., 1999).
Safety and Hazards
Future Directions
Fluorine-containing compounds are synthesized in pharmaceutical research on a routine basis and about 10% of all marketed pharmaceuticals contain a fluorine atom. There has been an enormous increase in the use of fluorine-containing compounds for medicinal applications . Therefore, the future directions of this compound could be in the field of pharmaceutical research and development.
Mechanism of Action
Target of Action
Compounds with similar structures are often involved in reactions at the benzylic position . The benzylic position is the carbon atom next to the aromatic ring, which in this case would be the benzene ring in the compound.
Mode of Action
The trifluoromethoxy group in the compound could potentially undergo reactions involving carbon-centered radical intermediates . This could result in the formation of new compounds.
Biochemical Pathways
Compounds with a trifluoromethoxy group are finding increased utility as a substituent in bioactives .
properties
IUPAC Name |
1-(difluoromethoxy)-4-nitro-2-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F5NO3/c9-7(10)17-6-2-1-4(14(15)16)3-5(6)8(11,12)13/h1-3,7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNSOMFYZAXRBJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C(F)(F)F)OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F5NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




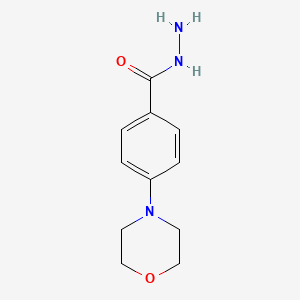


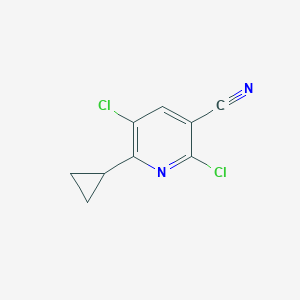
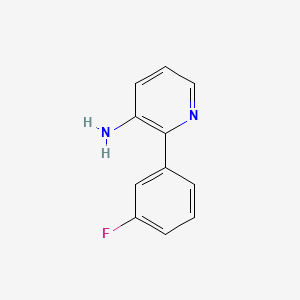

![5-nitro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B1390748.png)
